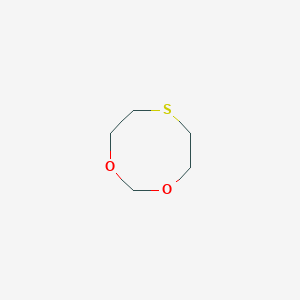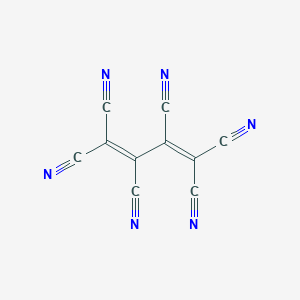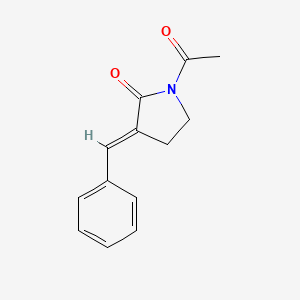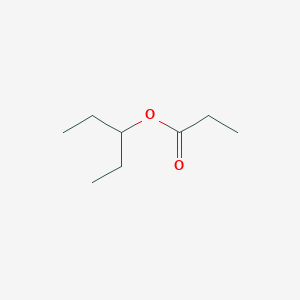
3-Pentanol, propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a fruity odor, often described as apple-like . This compound is used in various applications due to its pleasant aroma and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentanol, propanoate is typically synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, pentan-1-ol reacts with propanoic acid in the presence of an acid catalyst, usually concentrated sulfuric acid . The reaction is as follows:
C5H11OH+C2H5COOH→C5H11OCOC2H5+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to pentan-1-ol and propanoic acid.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions
Properties
CAS No. |
5468-56-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
pentan-3-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-4-7(5-2)10-8(9)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
VQSLYBNAHOGNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
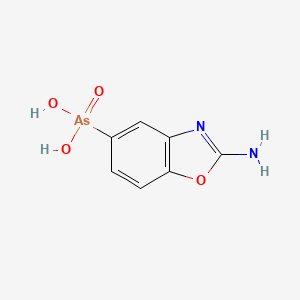
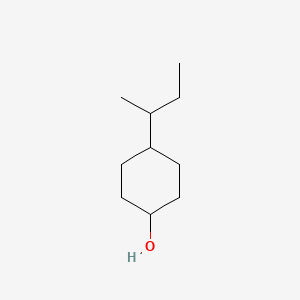
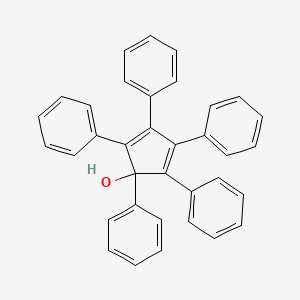
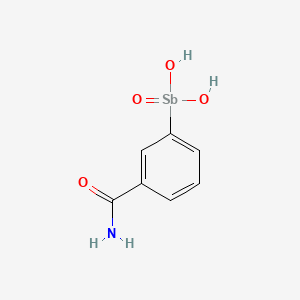
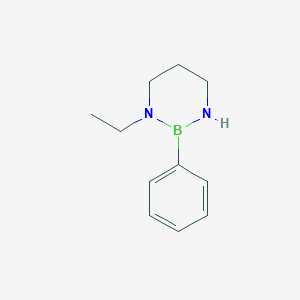
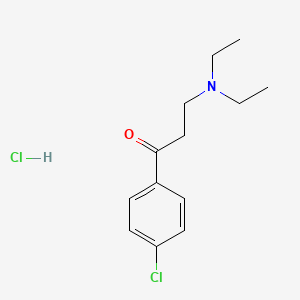
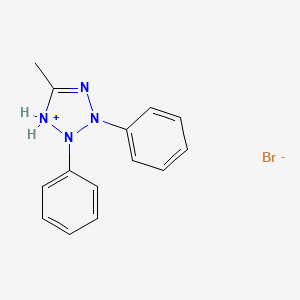
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
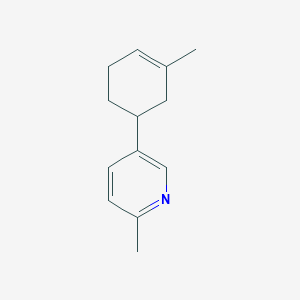
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
